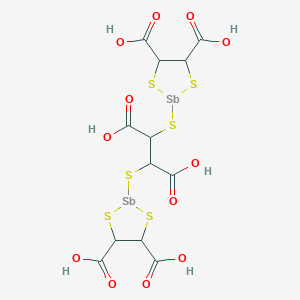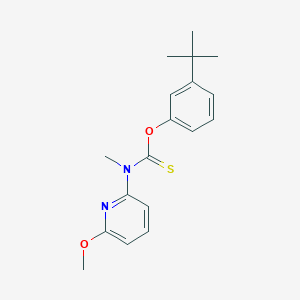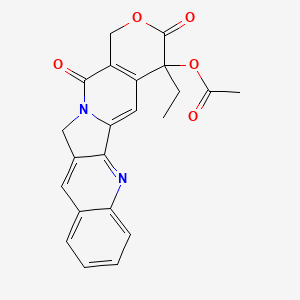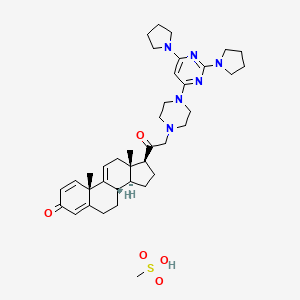
Menisporphine
Overview
Description
Menisporphine is an alkaloid that can be found in Menisperum dauricum DC . It has a molecular weight of 321.33 and a formula of C19H15NO4 .
Synthesis Analysis
The synthesis of Menisporphine starts with the synthesis of 1-(2-bromoaryl) isoquinolines using Bischler–Napieralski chemistry, followed by the replacement of the bromine substituent by cyanide, and subsequent conversion to a carboxylate . A more recent method involves a photoredox-catalyzed direct C–H arylation of the isoquinoline core with aryldiazonium salt .Molecular Structure Analysis
The molecular structure of Menisporphine is classified under Alkaloids and Isoquinoline Alkaloids . The SMILES notation for Menisporphine is O=C(C1=CC(OC)=CC=C12)C3=C(OC)C(OC)=CC4=CC=NC2=C43 .Scientific Research Applications
Synthesis and Chemical Applications
Menisporphine, an isoquinoline alkaloid, has garnered attention due to its complex chemical structure and bioactive potential. Recent advancements in synthetic methods, like the photoredox-catalyzed direct C-H arylation, have facilitated the efficient and mild synthesis of menisporphine. This breakthrough enables a more convergent and flexible approach to accessing diverse isoquinoline structures, broadening the scope for chemical exploration and pharmaceutical applications (Zhang et al., 2014).
Biological Activities and Potential Therapeutic Uses
Menisporphine has been identified as part of the bioactive components in Menispermum dauricum, showing significant selective affinity to D1 receptors, which are crucial in the modulation of neurotransmitter systems in the brain. This affinity suggests a potential role in developing therapies for disorders associated with these neurotransmitter systems (Yu et al., 2011). Furthermore, oxoisoaporphine alkaloids, a family to which menisporphine belongs, have demonstrated various biological properties like cholinesterase and β-amyloid inhibition, monoamine oxidase A inhibition, and acting as a topoisomerase intercalator. These properties present oxoisoaporphine alkaloids, including menisporphine, as prospective agents against Alzheimer's disease, cancer, and depression (Zhang et al., 2018).
Cytotoxic Properties and Cancer Research
Menisporphine has been identified in studies exploring the cytotoxic potential of natural compounds derived from Menispermum dauricum. The isolation of menisporphine and other oxoisoaporphine alkaloids from this plant source and their cytotoxic evaluation against cancer cell lines underscores the potential of these compounds in cancer therapy research. The cytotoxic properties of menisporphine against cancer cells highlight its potential as a lead compound for developing novel anticancer drugs (Yu et al., 2001).
properties
IUPAC Name |
5,10,11-trimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-11-4-5-12-13(9-11)18(21)16-15-10(6-7-20-17(12)15)8-14(23-2)19(16)24-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMNRPHVHDOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC=CC4=CC(=C(C(=C43)C2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232245 | |
| Record name | Menisporphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83287-02-9 | |
| Record name | Menisporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083287029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menisporphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




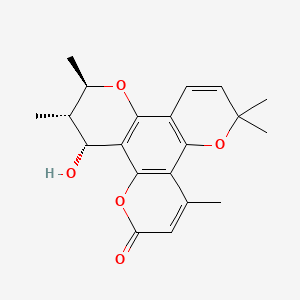
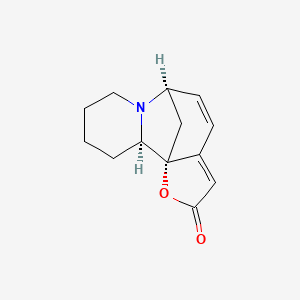
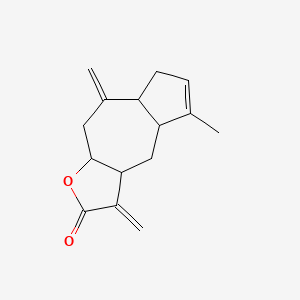

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)
